4,4'-(CF3)2bpy is a synthetic compound specifically designed to modify the properties of 2,2'-bipyridine for scientific research. The trifluoromethyl groups alter the electronic properties of the molecule, making it a valuable tool for studying metal complexes with unique characteristics []. These complexes find applications in various fields, including photocatalysis, organic light-emitting diodes (OLEDs), and magnetic resonance imaging (MRI) [].
4,4'-(CF3)2bpy possesses a rigid, planar structure due to the aromatic nature of the bipyridine core and the electron-withdrawing trifluoromethyl groups. The two nitrogen atoms are separated by a distance of about 7 angstroms and are positioned to effectively chelate metal ions, forming stable five-membered rings [].
The trifluoromethyl groups are electron-withdrawing, meaning they pull electron density away from the nitrogen atoms. This affects the electronic properties of the ligand, lowering the energy of the highest occupied molecular orbital (HOMO). This modification can influence the light absorption and emission properties of metal complexes formed with 4,4'-(CF3)2bpy.
Several methods have been reported for the synthesis of 4,4'-(CF3)2bpy. A common approach involves the palladium-catalyzed coupling reaction between 2,2'-dibromo-bipyridine and trifluoromethyltrimethyltin.
Pd(PPh3)4 (cat) + 2 Br-C5H3N-N-C5H3Br + 2 CF3Sn(CH3)3 → C5H3N-N-C5H3(CF3)2 + 2 BrSn(CH3)3 + Pd(PPh3)2 (excess)
(cat) represents the catalyst
4,4'-(CF3)2bpy readily forms complexes with various metal ions. The reaction involves the coordination of the lone pair electrons on the nitrogen atoms with the empty orbitals of the metal ion. The specific reaction conditions and product formed depend on the metal and other reaction parameters.
4,4'-(CF3)2bpy exhibits weak acidic character due to the presence of the relatively acidic C-H bonds in the trifluoromethyl groups.
The primary mechanism of action of 4,4'-(CF3)2bpy is its ability to form complexes with metal ions. The lone pair electrons on the nitrogen atoms donate to empty orbitals on the metal, creating a stable coordination complex. The trifluoromethyl groups can influence the electronic properties of the complex, affecting its reactivity and function.
For example, in photocatalysis, the metal complex with 4,4'-(CF3)2bpy might absorb light and transfer the absorbed energy to initiate a desired chemical reaction []. In OLEDs, the complex might play a role in transporting charge carriers or emitting light.
,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-, also known as 4,4'-(CF3)2bpy, is a valuable ligand in coordination chemistry, particularly for lanthanide metals. The molecule's structure features two nitrogen atoms connected by a central pyridine ring. These nitrogen atoms readily bind to metal ions, forming stable five-membered chelate rings. Studies have shown that homoleptic complexes (containing only one type of ligand) of rare earth metals like terbium and dysprosium with 4,4'-(CF3)2bpy exhibit promising properties for various applications.
These complexes demonstrate:
These characteristics make 4,4'-(CF3)2bpy-based lanthanide complexes promising candidates for development as:
Research has explored the use of 4,4'-(CF3)2bpy as a ligand in dye-sensitized solar cells (DSSCs). The trifluoromethyl groups (CF3) attached to the bipyridine molecule are believed to play a crucial role in enhancing the photoconversion efficiency, which is the efficiency of converting light energy into electrical energy. Studies have shown that DSSCs employing 4,4'-(CF3)2bpy-based dyes can achieve photoconversion efficiencies of up to 34% . This improvement is attributed to the stabilization of the highest occupied molecular orbital (HOMO) level in the dye molecule by the electron-withdrawing nature of the CF3 groups.